molecular formula C7H15NO B13055933 (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine

Cat. No.: B13055933
M. Wt: 129.20 g/mol
InChI Key: ZAZPZBYFJCQFDP-PKPIPKONSA-N
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Description

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine (CAS 2089682-38-0) is a chiral amine of interest in advanced organic and pharmaceutical synthesis . The compound features a tetrahydro-2H-pyran ring, a common structural motif and protecting group in synthetic chemistry, fused with a chiral ethylamine side chain . This structure makes it a valuable chiral building block or intermediate for constructing more complex, stereochemically defined molecules. Its enantiosecific nature, denoted by the (1S) designation, is particularly critical for research in asymmetric synthesis and for the development of compounds with specific biological activities, such as pharmaceutical agents . The molecular formula is C7H15NO, and it has a molecular weight of 129.20 g/mol . As a reagent, it is intended for research applications in synthetic chemistry and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-1-(oxan-2-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1

InChI Key

ZAZPZBYFJCQFDP-PKPIPKONSA-N

Isomeric SMILES

C[C@@H](C1CCCCO1)N

Canonical SMILES

CC(C1CCCCO1)N

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring is a six-membered oxygen-containing heterocycle that is typically synthesized prior to amine functionalization. Common preparation methods include:

  • Acid-Catalyzed Cyclization of 1,5-Hexanediol: This classical approach involves intramolecular cyclization of 1,5-hexanediol under acidic conditions to form the THP ring. The acid catalyst promotes protonation of a hydroxyl group, facilitating ring closure to generate the tetrahydropyran structure with high efficiency.

  • Alternative Cyclization Routes: Some synthetic protocols utilize substituted precursors or catalytic systems to assemble the THP ring with desired substitution patterns, but acid-catalyzed cyclization remains the predominant industrial and laboratory method.

Introduction of the Ethanamine Group

The ethanamine moiety is introduced onto the THP ring to yield the target chiral amine. The key methods include:

  • Reductive Amination of Corresponding Aldehydes or Ketones: The carbonyl precursor (aldehyde or ketone) bearing the THP ring is reacted with ammonia or a primary amine in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN). This method allows selective formation of the primary amine while preserving stereochemistry at the chiral center.

  • Use of Chiral Starting Materials or Catalysts: To ensure the (1S)-configuration, chiral auxiliaries or enantioselective catalysts are employed during reductive amination or prior steps to control stereochemistry.

  • Sulfonamide or Phthalimide Derivative Alkylation: In some cases, the amine nitrogen is introduced via alkylation of sulfonamide or phthalimide derivatives, followed by cleavage to liberate the primary amine. This two-step approach improves yield and purity, especially for primary amines.

Industrial Scale Production

Industrial synthesis often adapts the above methods for scale-up by:

  • Using continuous flow reactors to optimize reaction conditions such as temperature, pressure, and residence time for improved yield and reproducibility.

  • Employing automated purification techniques and solvent recycling to maximize efficiency and reduce costs.

  • Implementing green chemistry principles by minimizing hazardous reagents and waste generation.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
THP Ring Formation Acid catalyst (e.g., p-toluenesulfonic acid), heat Cyclization of 1,5-hexanediol
Reductive Amination Ammonia or primary amine, NaBH3CN or NaBH4, mild acid Selective amine formation, stereocontrol
Alkylation of Sulfonamide Sulfonamide derivative, alkyl halide, base (NaOH/KOH) Followed by reductive cleavage
Purification Silica gel chromatography, recrystallization Ensures enantiomeric purity and yield

Research Findings and Optimization

  • Stereoselectivity: Maintaining the (1S)-configuration is critical. Studies show that reductive amination under controlled pH and temperature with sodium cyanoborohydride preserves stereochemistry and minimizes racemization.

  • Yield Improvements: Use of catalytic amounts of piperidine as a base and ethanol as solvent under reflux conditions has been reported to enhance reaction rates and yields in related pyran ring syntheses.

  • Alternative Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are also used, but NaBH3CN is preferred for its mildness and selectivity in reductive amination.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Acid-Catalyzed Cyclization Cyclization of diols to form THP ring Simple, high yield Requires acidic conditions
Reductive Amination Reaction of aldehyde/ketone with amine + reducing agent High selectivity, stereocontrol Sensitive to reaction conditions
Sulfonamide Alkylation Alkylation of sulfonamide derivatives followed by cleavage Good purity, scalable Multi-step, requires cleavage step
Phthalimide Method Formation of phthalimide derivatives and hydrolysis Useful for primary amines Limited to primary amines

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Heterocycle/Substituent Notable Features
(1S)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine C₇H₁₅NO 129.20 (calc.) Tetrahydropyran (6-membered) Chiral center, rigid structure
(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride C₆H₁₄ClNO 151.63 Tetrahydrofuran (5-membered) Salt form, improved solubility
(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine C₆H₁₀F₃NO 169.14 Tetrahydrofuran + CF₃ Increased lipophilicity, fluorinated
1-(1H-pyrrol-2-yl)ethan-1-amine C₆H₁₀N₂ 110.16 Pyrrole Aromatic N-heterocycle, planar structure
1-(1,3-oxazol-2-yl)ethan-1-amine C₅H₈N₂O 112.13 Oxazole Electron-deficient ring, polarizable
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine C₁₁H₁₃N₃ 187.24 Imidazole + phenyl Aromaticity, hydrogen-bonding capability

Key Observations:

  • Ring Size and Rigidity : The tetrahydropyran ring in the target compound provides greater conformational stability compared to five-membered tetrahydrofuran derivatives . This may enhance binding selectivity in receptor-ligand interactions.
  • Substituent Effects: Fluorinated analogs (e.g., CF₃ in ) exhibit higher lipophilicity, which could improve membrane permeability in drug candidates.
  • Chirality : All (1S)-configured compounds (e.g., ) highlight the importance of enantiomeric purity in pharmacological activity, as seen in drug impurity reference standards .

Key Observations:

  • Polar Surface Area : Compounds with larger polar surface areas (e.g., tetrazole derivatives ) may exhibit reduced blood-brain barrier penetration, limiting CNS applications.
  • Safety : The H303+H313+H333 codes for underscore the need for stringent handling protocols, contrasting with the lack of hazard data for pyrrole or imidazole derivatives .

Biological Activity

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine, with the CAS number 181472-63-9, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine is C7H15NO. The compound features a tetrahydropyran ring, which is known to influence its biological interactions and pharmacokinetic properties.

Pharmacological Activity

The biological activity of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine has been investigated in several studies, particularly its effects on neurodegenerative diseases and cancer.

1. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating amyloid-beta (Aβ) levels, which are critical in Alzheimer's disease. For instance, a study on methoxypyridine-derived compounds demonstrated their ability to reduce Aβ42 levels in animal models, suggesting a potential pathway for (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine to exert similar effects through gamma-secretase modulation .

2. Anticancer Activity

The compound's structural analogs have shown significant antiproliferative effects against various cancer cell lines. A comparative analysis revealed that derivatives containing tetrahydropyran moieties demonstrated enhanced activity compared to those with cyclohexanone structures . This suggests that the presence of the tetrahydropyran ring may be crucial for the anticancer efficacy of related compounds.

The mechanisms through which (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in pathological processes, such as gamma-secretase in Alzheimer's disease.
  • Cellular Signaling Pathways : The modulation of signaling pathways related to cell survival and apoptosis may also play a role in its anticancer properties.

Case Study 1: Neuroprotection in Alzheimer's Models

In vivo studies using J20 mice treated with compounds similar to (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine demonstrated a reduction in Aβ42 levels, indicating potential neuroprotective effects . This aligns with findings from other studies that highlight the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antiproliferative Effects

A study comparing various diarylpentanoids revealed that those with tetrahydropyran moieties exhibited lower GI50 values against cancer cell lines, indicating higher potency . This suggests that (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine could similarly impact cancer cell viability.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
NeuroprotectionJ20 MiceReduced Aβ42 levels
Anticancer ActivityVarious Cancer Cell LinesLower GI50 values with tetrahydropyrans

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